molecular formula C24H25N3O5 B313107 2-[(4E)-4-{[3-ETHOXY-4-HYDROXY-5-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE

2-[(4E)-4-{[3-ETHOXY-4-HYDROXY-5-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE

Cat. No.: B313107
M. Wt: 435.5 g/mol
InChI Key: XMWDYFXPACSTDW-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4E)-4-{[3-ETHOXY-4-HYDROXY-5-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an imidazolidinyl ring, a benzylidene group, and an acetamide moiety, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of 2-[(4E)-4-{[3-ETHOXY-4-HYDROXY-5-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE involves multiple steps, including the formation of the imidazolidinyl ring and the introduction of the benzylidene and acetamide groups. The reaction conditions typically require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The imidazolidinyl ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The benzylidene group can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological activities. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

Compared to other similar compounds, 2-[(4E)-4-{[3-ETHOXY-4-HYDROXY-5-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE stands out due to its unique structural features and diverse reactivity. Similar compounds include:

  • 3-allyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
  • 5-(3-ethoxy-4-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

These compounds share some structural similarities but differ in their specific functional groups and reactivity, highlighting the uniqueness of this compound .

Properties

Molecular Formula

C24H25N3O5

Molecular Weight

435.5 g/mol

IUPAC Name

2-[(4E)-4-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C24H25N3O5/c1-4-7-17-11-16(13-20(22(17)29)32-5-2)12-19-23(30)27(24(31)26-19)14-21(28)25-18-9-6-8-15(3)10-18/h4,6,8-13,29H,1,5,7,14H2,2-3H3,(H,25,28)(H,26,31)/b19-12+

InChI Key

XMWDYFXPACSTDW-XDHOZWIPSA-N

Isomeric SMILES

CCOC1=CC(=CC(=C1O)CC=C)/C=C/2\C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC(=C3)C

SMILES

CCOC1=CC(=CC(=C1O)CC=C)C=C2C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC(=C3)C

Canonical SMILES

CCOC1=CC(=CC(=C1O)CC=C)C=C2C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC(=C3)C

Origin of Product

United States

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